2-Methyl-5-phenyl-2H-tetrazole
Overview
Description
2-Methyl-5-phenyl-2H-tetrazole is a chemical compound with the molecular formula C8H8N4 and a molecular weight of 160.18 g/mol. It is a derivative of tetrazole, a class of heterocyclic aromatic organic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is known for its unique structural and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-phenyl-2H-tetrazole typically involves the reaction of phenylhydrazine with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the tetrazole ring. The reaction conditions include heating the mixture to a specific temperature and maintaining an acidic environment to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and pH, to ensure consistent product quality and yield. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-phenyl-2H-tetrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the electronic properties of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an acidic or neutral medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used to reduce the compound. The reaction is usually performed in anhydrous conditions to prevent hydrolysis.
Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as halides or alkylating agents. The reaction conditions depend on the specific nucleophile and the desired substitution product.
Major Products Formed:
Oxidation Products: Oxidation of this compound can lead to the formation of phenylhydrazine derivatives or other oxidized tetrazole derivatives.
Reduction Products: Reduction of the compound can result in the formation of amines or other reduced tetrazole derivatives.
Substitution Products: Nucleophilic substitution reactions can produce a variety of substituted tetrazole derivatives, depending on the nucleophile used.
Scientific Research Applications
2-Methyl-5-phenyl-2H-tetrazole has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. Some of its notable applications include:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: It is employed in biochemical studies to investigate enzyme inhibition and protein interactions.
Medicine: this compound is explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism by which 2-Methyl-5-phenyl-2H-tetrazole exerts its effects depends on its specific application. In biochemical studies, the compound may interact with enzymes or proteins, leading to inhibition or modulation of their activity. The molecular targets and pathways involved in these interactions are determined by the structure and functional groups of the compound.
Comparison with Similar Compounds
2-Methyl-5-phenyl-2H-tetrazole is compared with other similar compounds, such as 5-aminotetrazole and 2H-tetrazole. These compounds share the tetrazole ring structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its phenyl group, which imparts distinct chemical and biological properties compared to other tetrazole derivatives.
List of Similar Compounds
5-Aminotetrazole: A tetrazole derivative with an amino group at the 5-position.
2H-tetrazole: A basic tetrazole structure without additional substituents.
5-Phenyltetrazole: A tetrazole derivative with a phenyl group at the 5-position.
Properties
IUPAC Name |
2-methyl-5-phenyltetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c1-12-10-8(9-11-12)7-5-3-2-4-6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BARMWGRHJNLIAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00317307 | |
Record name | 2-Methyl-5-phenyl-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00317307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20743-49-1 | |
Record name | 2-Methyl-5-phenyltetrazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314080 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-5-phenyl-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00317307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHYL-5-PHENYL-2H-TETRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWD4NM5XS6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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